molecular formula C12H16N2O3 B12976220 1-(2-Morpholinoethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde

1-(2-Morpholinoethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde

Cat. No.: B12976220
M. Wt: 236.27 g/mol
InChI Key: VWYQJZALOYVYRS-UHFFFAOYSA-N
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Description

1-(2-Morpholinoethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a morpholinoethyl group attached to a dihydropyridine ring with an aldehyde functional group. Its distinct chemical properties make it a valuable subject for various scientific studies and industrial applications.

Preparation Methods

The synthesis of 1-(2-Morpholinoethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde typically involves multiple steps, starting with the preparation of the dihydropyridine core. One common method involves the condensation of ethyl acetoacetate with an appropriate aldehyde in the presence of ammonium acetate, followed by the introduction of the morpholinoethyl group through nucleophilic substitution. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, as well as the use of catalysts to accelerate the reaction.

Chemical Reactions Analysis

1-(2-Morpholinoethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The morpholinoethyl group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Morpholinoethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Morpholinoethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Compared to other similar compounds, 1-(2-Morpholinoethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    1-(2-Morpholinoethyl)-3-methylbenzimidazolium chloride: Known for its anticancer properties.

    2-Morpholinoethyl-substituted N-heterocyclic carbene (NHC) complexes: Used in catalysis and as antimicrobial agents. The uniqueness of this compound lies in its versatile reactivity and potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

1-(2-morpholin-4-ylethyl)-2-oxopyridine-3-carbaldehyde

InChI

InChI=1S/C12H16N2O3/c15-10-11-2-1-3-14(12(11)16)5-4-13-6-8-17-9-7-13/h1-3,10H,4-9H2

InChI Key

VWYQJZALOYVYRS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C=CC=C(C2=O)C=O

Origin of Product

United States

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